Ring-Size Differentiation: Cyclopentanone vs. Cyclohexanone Potency at the Picrotoxin Receptor
In a direct head-to-head radioligand binding study, cyclohexanone derivatives were consistently more potent than their cyclopentanone counterparts at the picrotoxin receptor, and binding potency increased with alkyl substituent size for both ring systems [1]. Although 2-hydroxy-4,4-diphenylcyclopentan-1-one itself was not tested, the class-level inference from unsubstituted and alkyl-substituted cyclopentanones vs. cyclohexanones establishes that the five-membered ring scaffold confers measurably lower picrotoxin-site affinity than the corresponding six-membered ring—a critical consideration when selecting between cyclopentanone and cyclohexanone building blocks for CNS-targeted programs.
| Evidence Dimension | Ring-size effect on picrotoxin receptor binding potency |
|---|---|
| Target Compound Data | Cyclopentanone class (unsubstituted, 2-alkyl, 2,2-dialkyl): binding potency increases with alkyl size; cyclopentanones less potent than corresponding cyclohexanones |
| Comparator Or Baseline | Cyclohexanone class: more potent than corresponding cyclopentanones across all alkyl substituent categories |
| Quantified Difference | Direction of effect established; exact fold-difference varies by substituent (class-level observation) |
| Conditions | [³⁵S]TBPS binding assay at rat brain picrotoxin receptor |
Why This Matters
Programs targeting GABA-A/picrotoxin pharmacology must explicitly account for ring-size-dependent potency differences when selecting between cyclopentanone- and cyclohexanone-based scaffolds.
- [1] Holland, K.D., et al. Convulsant and anticonvulsant cyclopentanones and cyclohexanones. Mol. Pharmacol., 1990, 37, 98–105. View Source
